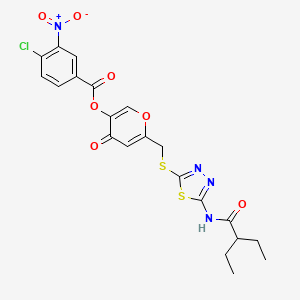
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic compound known for its unique structural features and potential applications in various fields. It belongs to a class of compounds characterized by the presence of a thiadiazole ring, a pyranone moiety, and a benzoate ester group, each contributing to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate typically involves multiple steps, starting with the preparation of key intermediates. The process includes:
Formation of the Thiadiazole Ring: : Typically synthesized from a reaction between a thiosemicarbazide derivative and an appropriate electrophile under controlled conditions.
Thiomethylation: : Addition of a thiomethyl group to the thiadiazole ring, which may involve the use of methylthioating agents in a basic medium.
Pyranone Synthesis: : The pyran-3-yl moiety is formed through a cyclization reaction, typically involving the use of aldehydes or ketones as starting materials.
Esterification: : The final step involves the esterification of the pyran-3-yl intermediate with 4-chloro-3-nitrobenzoic acid, using reagents like DMAP and DCC in an anhydrous environment to ensure high yields.
Industrial Production Methods
Industrial synthesis might follow similar steps but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. Purification steps such as recrystallization, chromatography, or distillation are crucial to obtaining the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions might target the nitro group, converting it to an amine using agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : The compound can undergo various substitution reactions, especially nucleophilic substitution at the chlorine-bearing aromatic ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, under mild to moderate conditions.
Reduction: : Palladium on carbon (Pd/C), under hydrogen atmosphere at room temperature or slightly elevated temperatures.
Substitution: : Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Oxidized thiadiazole derivatives.
Reduction: : Corresponding amino derivatives.
Substitution: : Products featuring substitution at the chloro or nitro positions.
Scientific Research Applications
This compound finds applications in multiple scientific domains:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: : Its structural features allow it to interact with biological macromolecules, making it a candidate for biochemical studies.
Industry: : Potential use in material science for creating novel polymers or advanced materials with specific properties.
Mechanism of Action
The biological activity of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate likely involves multiple mechanisms:
Molecular Targets: : Possible targets include enzymes, receptors, or other proteins that interact with its functional groups.
Pathways: : It may inhibit or activate specific biochemical pathways, depending on the nature of the interaction with its molecular targets, leading to downstream effects that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparing this compound to others with similar structural elements can highlight its unique properties:
Thiadiazole Derivatives: : While many thiadiazole compounds are known for their antimicrobial properties, this compound's additional functional groups may offer enhanced activity or selectivity.
Pyranones: : Pyranones are widely studied for their anti-inflammatory and anticancer activities. The unique substitution pattern in this compound could lead to distinct biological activities compared to other pyranones.
Similar Compounds: : Examples include 4-oxo-4H-pyran-3-yl derivatives, other thiadiazole-based compounds, and 4-chloro-3-nitrobenzoate esters. Each of these analogs may exhibit varying degrees of biological activity, solubility, and stability.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O7S2/c1-3-11(4-2)18(28)23-20-24-25-21(35-20)34-10-13-8-16(27)17(9-32-13)33-19(29)12-5-6-14(22)15(7-12)26(30)31/h5-9,11H,3-4,10H2,1-2H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNWDPYMYXXMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-diethoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2360606.png)

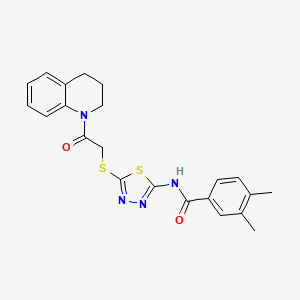
![N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2360611.png)
![3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2360614.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2360615.png)
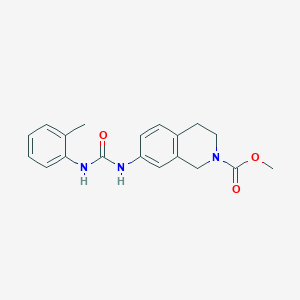
![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)
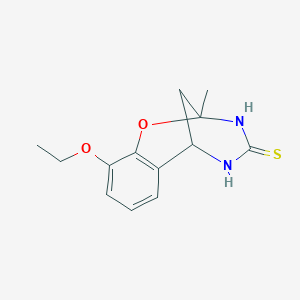
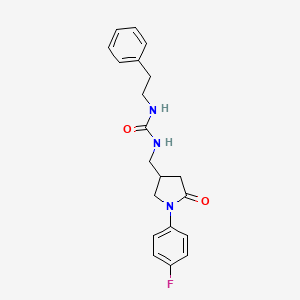
![4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2360623.png)
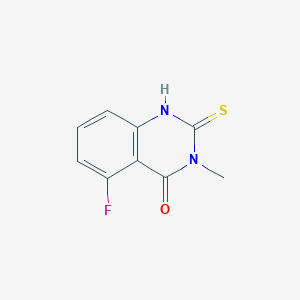
![N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2360626.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2360627.png)
